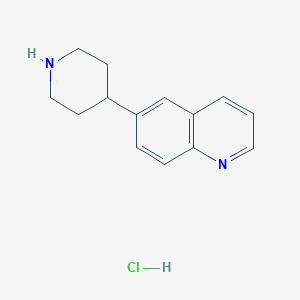

6-(Piperidin-4-yl)quinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Piperidin-4-yl)quinoline hydrochloride is a compound that features a quinoline ring system substituted with a piperidine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)quinoline hydrochloride typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline core. The piperidine ring can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

化学反応の分析

Nucleophilic Substitution Reactions

The piperidine ring and quinoline core participate in substitution reactions under specific conditions:

-

Amination at the Quinoline 6-Position : Reacts with cyclic amines (e.g., piperidine derivatives) via nucleophilic aromatic substitution. For example, 6-chloroquinoline intermediates undergo substitution with 4-hydroxypiperidine to yield analogs like 6-(4-hydroxypiperidin-1-yl)quinoline, demonstrating potent biological activity .

-

Piperidine Functionalization : The piperidine nitrogen can act as a nucleophile, reacting with acyl chlorides or activated esters to form amides. For instance, coupling with quinoline-4-carboxylic acids using HATU and triethylamine produces 1-(quinoline-4-carbonyl)piperidin-4-one derivatives .

Reductive Amination

The secondary amine in the piperidine ring undergoes reductive amination with carbonyl compounds:

-

Reagents : Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol .

-

Example : Reaction with (R)-ethyl piperidine-3-carboxylate hydrochloride yields (R)-ethyl 1′-(quinoline-4-carbonyl)-[1,4′-bipiperidine]-3-carboxylate, a precursor for antimalarial agents .

Oxidation

-

Piperidine Ring : The hydroxymethyl group on piperidine oxidizes to carboxylic acids using KMnO₄ or CrO₃ .

-

Quinoline Core : Electrophilic substitutions (e.g., nitration, halogenation) occur at the 3- and 8-positions under acidic conditions .

Reduction

-

Nitrile Groups : LiAlH₄ reduces nitriles to primary amines, enhancing solubility for biological assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Reaction : Boronic acid derivatives couple with halogenated quinolines to introduce aryl/heteroaryl groups. For example, 6-bromoquinoline reacts with phenylboronic acid to form 6-phenylquinoline derivatives .

Hydrolysis and Esterification

-

Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts esters to carboxylic acids. For instance, ethyl carboxylates hydrolyze to free acids, critical for salt formation .

-

Amide Formation : EDC/HOBt-mediated coupling with amines generates carboxamides, improving target affinity .

Biological Implications

Modifications via these reactions enhance pharmacological properties:

-

Antimicrobial Activity : 6-(4-Hydroxypiperidin-1-yl) analogs show MIC values of 0.46 μM against Mycobacterium tuberculosis .

-

Anticancer Potential : Bipiperidine derivatives inhibit acetyl-CoA carboxylase (IC₅₀ = 68 nM), a target in oncology .

Stability and Reactivity Considerations

-

Acid Sensitivity : The piperidine nitrogen protonates under acidic conditions, affecting solubility and reactivity.

-

Thermal Stability : Decomposition occurs above 200°C, necessitating mild conditions for reactions.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 6-(Piperidin-4-yl)quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperidine. The compound's structure features a quinoline ring system substituted with a piperidine moiety, which is crucial for its biological activity. Various synthetic routes have been documented, including the use of microwave-assisted reactions and solvent-free conditions to enhance yield and purity .

Antiviral Properties

Research has indicated that derivatives of piperidine and quinoline exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against Hepatitis C Virus (HCV) by acting as inhibitors of viral replication . These compounds are designed to target specific viral proteins, thereby disrupting the life cycle of the virus.

Anticancer Potential

The anticancer properties of quinoline derivatives, including this compound, have been extensively studied. For example, related compounds have been shown to induce apoptosis in lung carcinoma cells by inhibiting key signaling pathways such as ERK and CDC2 . This suggests that this compound may also possess similar mechanisms of action, making it a candidate for further investigation in cancer therapeutics.

Neurological Applications

The compound has potential applications in neurology. Studies on quinoline-based compounds indicate their ability to interact with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease . The structural features of this compound may allow it to modulate these receptors effectively.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-(Piperidin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the piperidine moiety may enhance binding affinity to certain proteins. This dual interaction can disrupt biological processes, leading to its pharmacological effects.

類似化合物との比較

Similar Compounds

Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

Quinoline: The parent compound of the quinoline family, widely studied for its antimicrobial and antimalarial activities.

Evodiamine: Another piperidine-containing compound with significant anticancer properties.

Uniqueness

6-(Piperidin-4-yl)quinoline hydrochloride is unique due to its combined quinoline and piperidine structures, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

生物活性

6-(Piperidin-4-yl)quinoline hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound features a quinoline core substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms. The piperidine ring contributes to the lipophilicity and binding affinity of the molecule to biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, including activity against Mycobacterium tuberculosis and other pathogens .

- Antimalarial Activity : Compounds with similar structures have demonstrated significant antimalarial effects, particularly against Plasmodium falciparum. For instance, related quinoline-piperidine derivatives displayed nanomolar activities against both chloroquine-sensitive and resistant strains .

- Anticancer Potential : The compound's ability to inhibit specific enzymes linked to cancer progression has been explored. Quinoline derivatives are often studied for their potential as anticancer agents due to their ability to interfere with cellular pathways involved in tumor growth .

The mechanisms by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, some quinoline derivatives have been shown to inhibit enzymes like NDH-2 in Mycobacterium tuberculosis, which is crucial for bacterial survival .

- Receptor Modulation : The interaction with various receptors, including those involved in neurotransmission and inflammation, may also play a role in its pharmacological profile .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimalarial Studies : A series of functionalized quinoline analogues were synthesized and tested for their antimalarial activity. The introduction of a piperidine side chain was found to enhance the potency against P. falciparum strains, indicating that similar modifications could benefit this compound .

- Anticancer Activity : In vitro studies on quinoline derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer types without notable toxicity at therapeutic concentrations .

- Enzyme Inhibition Studies : Research has demonstrated that certain quinolines can inhibit specific metabolic enzymes essential for pathogen survival. This suggests that this compound may similarly affect such targets, offering a pathway for further drug development .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogues:

特性

IUPAC Name |

6-piperidin-4-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCZOXHYRMJNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。